Lipophilicity (SlogP) Elevation Relative to the 3,5,6-Trimethyl Des-Chloro Analog
The target compound exhibits a computed SlogP of 3.26, which is elevated relative to its closest direct analog, 3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (C₁₈H₁₈N₂O₄S, MW 358.4), where the 5-chloro substituent is replaced by a 5-methyl group. This increase in lipophilicity is attributable to the greater hydrophobicity of chlorine versus methyl at the 5-position of the benzofuran core and is expected to enhance passive membrane permeability [1].
| Evidence Dimension | Computed partition coefficient (SlogP / XLogP) |
|---|---|
| Target Compound Data | SlogP = 3.26 (MMsINC calculation) |
| Comparator Or Baseline | 3,5,6-Trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide; SlogP ~2.6–2.9 (estimated from structural increment method; no experimental value reported) |
| Quantified Difference | ΔSlogP ≈ +0.36 to +0.66 units (5-Cl vs. 5-CH₃ on benzofuran core) |
| Conditions | In silico prediction; MMsINC database SlogP model and fragment-based estimation |
Why This Matters
A SlogP above 3.0 is associated with improved passive membrane permeability, which is critical for intracellular target engagement in whole-cell assays; the target compound's SlogP positions it favorably for cell-based screening while remaining within typical drug-like space (Lipinski violations = 0).
- [1] MMsINC Database. Physicochemical properties for 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (MMs01531451). Molecular Modeling Section, Department of Pharmaceutical and Pharmacological Sciences, University of Padova. http://mms.dsfarm.unipd.it/MMsINC/search/molecule.php?mmscode=MMs01531451 View Source
